2-(4-(Trifluoromethyl)phenyl)cyclohexanol
Description
Significance of Cyclohexanol (B46403) Scaffolds in Molecular Design
The cyclohexanol framework, a six-membered carbon ring bearing a hydroxyl group, is a prevalent motif in numerous natural products and synthetic compounds. Its significance in molecular design stems from several key attributes:
Three-Dimensionality: Unlike flat aromatic rings, the cyclohexane (B81311) chair conformation offers a distinct three-dimensional geometry. This allows for the precise spatial arrangement of substituents, which can be crucial for optimizing interactions with the intricate binding pockets of proteins and other biological macromolecules.
Conformational Rigidity: The cyclohexyl group can act as a rigid version of a more flexible alkyl chain. By locking a portion of a molecule into a more defined conformation, the entropic penalty upon binding to a target can be reduced, potentially leading to enhanced affinity.
Bioisosteric Replacement: The cyclohexyl fragment is often employed as a bioisostere for other chemical groups, such as a phenyl ring or a t-butyl group. This substitution can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity.
These features make the cyclohexanol scaffold a valuable tool for medicinal chemists to fine-tune the properties of a lead compound and develop novel therapeutic agents.
Strategic Incorporation of Trifluoromethyl Moieties in Organic Molecules
The trifluoromethyl (-CF3) group has become a "go-to" substituent in modern drug design, and its strategic incorporation into organic molecules can profoundly influence their biological and physicochemical properties. nih.govmdpi.com The unique electronic nature of the fluorine atoms imparts a range of desirable characteristics:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This can increase the half-life of a drug in the body, leading to a longer duration of action.
Increased Lipophilicity: The -CF3 group is significantly more lipophilic (fat-soluble) than a hydrogen atom or a methyl group. This property can enhance a molecule's ability to cross cell membranes and the blood-brain barrier, which is critical for drugs targeting the central nervous system. mdpi.com
Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl moiety can alter the acidity or basicity of nearby functional groups and influence the electronic environment of aromatic rings. This can impact a molecule's binding affinity and selectivity for its target. mdpi.com
Bioisosterism: The trifluoromethyl group can serve as a bioisostere for other atoms and groups, such as chlorine or a methyl group, allowing for the fine-tuning of steric and electronic properties.
The combination of these effects makes the trifluoromethyl group a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Current Research Landscape Pertaining to Trifluoromethylated Cyclohexanols
The convergence of cyclohexanol scaffolds and trifluoromethyl groups has led to a growing interest in the synthesis and evaluation of trifluoromethylated cyclohexanols. While specific research on 2-(4-(Trifluoromethyl)phenyl)cyclohexanol is not extensively documented in publicly available literature, the broader field is active. Researchers are exploring novel synthetic methods to introduce trifluoromethyl groups into cyclohexane rings and are investigating the biological activities of the resulting compounds.
Current research efforts in this area often focus on:
Asymmetric Synthesis: Developing methods to produce enantiomerically pure trifluoromethylated cyclohexanols, as the different stereoisomers of a chiral molecule can have vastly different biological activities.
Novel Methodologies: Devising new and efficient synthetic routes to access these compounds, often leveraging advances in catalysis and fluorination chemistry.
Biological Evaluation: Screening trifluoromethylated cyclohexanol derivatives for a range of biological activities, including as enzyme inhibitors, receptor modulators, and antimicrobial agents.
The exploration of compounds like 3-(Trifluoromethyl)cyclohexanol highlights the ongoing efforts to understand the impact of this structural combination on biological activity and its potential as a building block for more complex molecules.
While detailed research findings on this compound are sparse, its structure suggests a molecule designed to leverage the advantageous properties of both the cyclohexanol scaffold and the trifluoromethyl group. Further investigation into its synthesis, properties, and potential applications would be a valuable contribution to the field of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15F3O |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h5-8,11-12,17H,1-4H2 |
InChI Key |
RZDQFFFSCXZING-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of 2-(4-(Trifluoromethyl)phenyl)cyclohexanol
Achieving stereochemical control is paramount in the synthesis of this compound, which possesses two chiral centers, leading to the possibility of four stereoisomers (cis and trans enantiomeric pairs). Strategies are typically centered on the stereoselective construction of the precursor ketone followed by diastereoselective reduction, or the resolution of racemic mixtures.
Diastereoselective synthesis primarily focuses on controlling the relative configuration (cis vs. trans) of the hydroxyl and aryl groups. A common strategy involves the diastereoselective reduction of the corresponding ketone, 2-(4-(trifluoromethyl)phenyl)cyclohexanone. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group.
Furthermore, diastereoselectivity can be installed during the formation of the cyclohexanone (B45756) ring itself. Cascade reactions, such as an inter–intramolecular double Michael addition, have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org A plausible route to a substituted version of the precursor ketone involves the reaction between an appropriate Michael donor and an arylidenemalonate, which proceeds via a highly organized transition state to afford the cyclohexanone product with complete diastereoselectivity in many cases. beilstein-journals.org
The subsequent reduction of the ketone can then yield the desired alcohol. For instance, reduction of 2-substituted cyclohexanones with bulky hydride reagents typically leads to axial attack, furnishing the equatorial alcohol (trans product), whereas smaller reducing agents or conditions favoring chelation control can lead to the axial alcohol (cis product).
Enantioselective strategies aim to produce specific enantiomers of this compound. A highly effective approach is the asymmetric synthesis of a chiral cyclohexanone precursor, which is then reduced. Organocatalysis has emerged as a powerful tool for this purpose.
Specifically, an enantioselective Michael/aldol (B89426) cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, catalyzed by cinchona alkaloid-based primary amines, can construct β-CF3-cyclohexanones in high yields (81–99%) and with outstanding enantioselectivity (92–99% ee). mdpi.comnih.gov This method provides a direct pathway to the chiral ketone core, which can be subsequently reduced to the target alcohol, transferring the enantiopurity. The reaction is sensitive to acidic co-catalysts; in their presence, a condensation process can occur to yield β-CF3-cyclohexenones. mdpi.com
Kinetic resolution is a widely used method to separate the enantiomers of racemic this compound. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer.
Lipase-catalyzed kinetic resolution is a particularly robust and common method for secondary alcohols. jocpr.com Enzymes such as Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PSC) are highly effective. mdpi.comresearchgate.net The resolution is typically performed via enantioselective acylation, where the lipase preferentially acylates one enantiomer of the alcohol using an acyl donor like vinyl acetate. This process can yield both the acylated alcohol and the remaining unreacted alcohol with high enantiomeric excess. jocpr.comresearchgate.net The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity.
Regioselective Functionalization of Cyclohexanol (B46403) Scaffolds
Regioselective functionalization involves the selective modification of a specific position on the this compound molecule, either on the aromatic ring or the saturated cyclohexane (B81311) ring. Such modifications are challenging but offer a powerful route to novel analogues.
Modern synthetic methods increasingly rely on directing-group-assisted C-H activation to achieve high regioselectivity. researchgate.netmagtech.com.cn In the context of this compound, the hydroxyl group can act as a directing group to facilitate functionalization at the ortho position of the phenyl ring. Alternatively, the hydroxyl group could be converted into a more robust directing group to guide transition metal catalysts to specific C-H bonds on the cyclohexane ring.
Recent breakthroughs have enabled the transannular functionalization of cycloalkanes, which was previously challenging due to ring strain. nih.govnih.gov Using specialized palladium catalysts with tailored ligands (such as quinuclidine-pyridones or sulfonamide-pyridones), it is possible to achieve γ-methylene C-H arylation of cycloalkane carboxylic acids. nih.gov This strategy could be adapted for the target alcohol by first installing a suitable directing group, thereby enabling the selective functionalization of remote C-H bonds on the cyclohexyl scaffold. This approach allows for molecular editing of saturated carbocycles, providing access to compounds that are difficult to synthesize through traditional means. nih.gov
Catalytic Strategies in the Synthesis of this compound
Catalysis is central to the efficient synthesis of the title compound, from the construction of its basic framework to its stereoselective preparation.
The fundamental carbon skeleton of this compound is often assembled using metal-mediated and metal-catalyzed reactions. A primary method for preparing the racemic trans isomer involves the copper-catalyzed ring-opening of cyclohexene (B86901) oxide.
This reaction typically proceeds via the following steps:
Grignard Reagent Formation (Metal-Mediated): 4-Bromobenzotrifluoride (B150022) is reacted with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) to form the Grignard reagent, (4-(trifluoromethyl)phenyl)magnesium bromide. This is a classic metal-mediated process.
Copper-Catalyzed Ring Opening (Metal-Catalyzed): In the presence of a catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl), the Grignard reagent adds to cyclohexene oxide. The reaction proceeds via an Sₙ2-type mechanism, resulting in the stereospecific formation of the trans-2-arylcyclohexanol product. This method is highly effective for generating the core structure of the target molecule.
Beyond scaffold construction, palladium-catalyzed reactions are instrumental in advanced functionalization strategies, as discussed in the context of regioselective C-H activation. nih.govrsc.org These catalytic systems, often employing a combination of a palladium source and a specialized ligand, enable the direct formation of C-C or C-heteroatom bonds at previously inert C-H positions. researchgate.net
Organocatalytic Systems
The synthesis of chiral 2-arylcyclohexanol scaffolds can be effectively achieved through asymmetric organocatalysis, which avoids the use of metal catalysts and often provides high levels of stereocontrol. A plausible and highly effective strategy for the enantioselective synthesis of structures like this compound involves a cascade reaction sequence, typically a Michael addition followed by an intramolecular cyclization.
One established organocatalytic method is the asymmetric Michael addition of aldehydes or ketones to α,β-unsaturated carbonyl compounds, catalyzed by chiral secondary amines such as proline or its derivatives. researchgate.netbeilstein-journals.orgyoutube.com For the synthesis of the target compound, a proposed pathway involves the reaction of an appropriate aldehyde with a vinyl ketone bearing the trifluoromethylphenyl moiety. Specifically, the reaction of propanal with 1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, catalyzed by a chiral diarylprolinol silyl (B83357) ether, would generate a 1,5-dicarbonyl intermediate. This intermediate can then undergo an intramolecular aldol cyclization, followed by dehydration, to yield a chiral cyclohexenone precursor. Subsequent reduction of the ketone and the double bond would furnish the desired this compound. The enantioselectivity of the initial Michael addition is controlled by the chiral organocatalyst, which directs the approach of the nucleophile to the electrophile. youtube.com
This [3+3] annulation strategy has been successfully applied to the synthesis of various functionalized cyclohexene derivatives. nih.gov The use of bifunctional catalysts, such as squaramides, which can activate both the nucleophile and the electrophile through hydrogen bonding, has also proven effective in Michael addition reactions leading to cyclic systems. beilstein-journals.org
Table 1: Representative Organocatalytic Michael Addition for Cyclohexenone Synthesis This table presents a general, analogous reaction, as a specific published synthesis for this compound using this method was not identified.
| Reactant A | Reactant B | Catalyst | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (%) | Ref. |
|---|---|---|---|---|---|---|---|
| β-Ketoester | α,β-Unsaturated Aldehyde | (S)-TMS-prolinol | Toluene | RT | Good | 98-99 | nih.gov |
| Cyclopentane-1,2-dione | Alkylidene Oxindole | Squaramide | Toluene | 40 | up to 96 | up to 98 | beilstein-journals.org |
Photoredox Catalysis in C-H Activation
Photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions by leveraging the energy of visible light to generate radical intermediates. youtube.com This methodology offers potential pathways for the synthesis and functionalization of this compound through C-H activation at either the cyclohexane ring or the phenyl moiety.
C-H Functionalization of the Cyclohexane Ring: Direct functionalization of unactivated C(sp³)–H bonds on a cyclohexane ring is a significant challenge. However, metallaphotoredox catalysis, combining a photocatalyst with a nickel catalyst, has enabled such transformations. beilstein-journals.org For instance, the C(sp³)–H arylation of cyclic alkanes like cyclohexane has been achieved. beilstein-journals.orgnih.gov In a typical system, an excited-state iridium or ruthenium photocatalyst initiates the process. A proposed application could involve the direct arylation of a pre-formed cyclohexanol derivative. Alternatively, a radical generated on the cyclohexane ring via hydrogen atom transfer (HAT) by an excited photocatalyst could be trapped by an aryl partner. Photo-electrochemical methods using a WO₃ photoanode have also been shown to activate C-H bonds in cyclohexane to produce cyclohexanol and cyclohexanone. nih.gov
C-H Functionalization of the Phenyl Moiety: The trifluoromethylphenyl group can also be a target for photoredox-catalyzed functionalization. Dual palladium/photoredox catalytic systems have been used for the intermolecular C–H arylation of arenes, often guided by a directing group. nih.gov For this compound, the hydroxyl group itself could potentially direct C-H activation at the ortho position of the phenyl ring. Furthermore, photoredox catalysis enables the direct introduction of trifluoromethyl groups onto aromatic rings. acs.org Strategies for the selective C–H trifluoromethylation of heterocycles, such as benzimidazoles, using an iridium photocatalyst and Togni's reagent have been reported and demonstrate the feasibility of such transformations on complex molecules. rsc.org Another novel approach involves the defluoroalkylation of trifluoromethylarenes using a highly reducing organic photocatalyst, which proceeds via a single-electron transfer to the arene, generating a difluorobenzylic radical that can engage in further reactions. nih.gov
Table 2: Examples of Photoredox-Catalyzed C-H Functionalization This table presents analogous reactions applicable to the functionalization of the title compound's core structures.
| Substrate | Reaction Type | Photocatalyst | Metal Co-catalyst | Reagent | Product Type | Ref. |
|---|---|---|---|---|---|---|
| Cyclic Ethers | α-oxy C(sp³)–H Arylation | Ir(ppy)₂ (dtbbpy)PF₆ | NiBr₂·glyme | Aryl Chloride | α-Aryl Ether | beilstein-journals.org |
| Benzotrifluoride | Defluoroalkylation | PDI | None | 3-buten-1-ol | Difluoroalkylated Arene | nih.gov |
| Benzimidazoles | C4-H Trifluoromethylation | fac-Ir(ppy)₃ | None | Togni's Reagent | 4-Trifluoromethylbenzimidazole | rsc.org |
Derivatization and Analogue Preparation of this compound
Modifications at the Hydroxyl Group
The secondary hydroxyl group is a key functional handle for derivatization, allowing for the preparation of a wide range of analogues through etherification, esterification, and oxidation.
Etherification: The synthesis of ethers from the alcohol can be accomplished through several methods. The classical Williamson ether synthesis, involving deprotonation with a strong base followed by reaction with an alkyl halide, is a standard approach. google.com However, milder and more selective methods have been developed. Iron(III) triflate has been shown to be an effective catalyst for the direct dehydrative etherification of secondary alcohols. acs.org Another modern, hydride-free approach involves the reaction of an alcohol and an aldehyde with a phosphine (B1218219) in the presence of an acid, which proceeds through the interception of an oxocarbenium ion to form an ether upon hydrolysis. rsc.org These methods provide access to a variety of alkyl and aryl ethers.
Esterification: Esterification of the hydroxyl group is readily achieved by reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). A well-documented procedure involves reacting a 2-arylcyclohexanol with chloroacetyl chloride in dichloromethane (B109758) to form the corresponding chloroacetate (B1199739) ester in high yield. orgsyn.org This method is broadly applicable for the synthesis of various ester analogues.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(4-(trifluoromethyl)phenyl)cyclohexanone. A wide array of selective oxidation reagents are available. organic-chemistry.org Common methods include Swern or Dess-Martin oxidations. Catalytic methods are often preferred for their efficiency and lower waste production. Systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) or using catalytic IBX (2-iodoxybenzoic acid) are highly effective. organic-chemistry.org The resulting ketone is a versatile intermediate for further transformations.
Table 3: Representative Methods for Hydroxyl Group Modification This table presents general methods applicable to this compound.
| Transformation | Reagents/Catalyst | Solvent | Conditions | Product Type | Ref. |
|---|---|---|---|---|---|
| Etherification | R-X, KOH (solid), Polyether | Solvent-free | Stirring, RT | R-O-R' | google.com |
| Etherification | Primary Alcohol, Fe(OTf)₃, NH₄Cl | Dichloromethane | 45 °C | Unsymmetrical Ether | acs.org |
| Esterification | Chloroacetyl chloride, DMAP | Dichloromethane | Reflux | Chloroacetate Ester | orgsyn.org |
| Oxidation | IBX, n-Bu₄NBr | CH₂Cl₂-H₂O | RT | Ketone | organic-chemistry.org |
Functionalization of the Phenyl Moiety
Further diversification can be achieved by modifying the trifluoromethyl-substituted phenyl ring. The electronic properties of the trifluoromethyl group heavily influence the regioselectivity of these transformations.
Electrophilic Aromatic Substitution: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group and, consequently, is strongly deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions. libretexts.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring of this compound would be expected to occur at the positions meta to the CF₃ group (positions 3 and 5). For example, nitration with a mixture of nitric acid and sulfuric acid would yield 2-(3-nitro-4-(trifluoromethyl)phenyl)cyclohexanol. The reaction conditions would need to be relatively harsh due to the deactivated nature of the ring. nist.govlibretexts.org
Nucleophilic Aromatic Substitution (SNAr): While the starting molecule is not primed for SNAr, analogues containing a suitable leaving group (e.g., a halogen) ortho or para to the trifluoromethyl group would be excellent substrates for this reaction. The electron-withdrawing CF₃ group strongly activates the ring toward attack by nucleophiles. For example, an analogue like 2-(4-fluoro-3-(trifluoromethyl)phenyl)cyclohexanol could readily react with various nucleophiles (alkoxides, amines, thiols) to displace the fluoride (B91410) and generate a diverse library of compounds. The synthesis of fluoxetine (B1211875) precursors from 4-fluorobenzotrifluoride (B1346882) highlights the utility of this approach. sigmaaldrich.com
Table 4: Regioselectivity in Phenyl Ring Functionalization This table describes expected outcomes for functionalizing the 4-(trifluoromethyl)phenyl ring system.
| Reaction Type | Reagent | Expected Position of Substitution | Activating/Deactivating | Ref. |
|---|---|---|---|---|
| Electrophilic Nitration | HNO₃/H₂SO₄ | Position 3 (meta to CF₃) | Strongly Deactivating | libretexts.org |
| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻) on a 4-halo-substituted analogue | Position 4 (para to CF₃) | Strongly Activating | sigmaaldrich.com |
Cyclohexane Ring Transformations
Altering the core carbocyclic framework of the cyclohexane ring opens up access to entirely different molecular scaffolds. Key transformations include dehydrogenation to form an aromatic ring and oxidative ring-opening reactions.
Dehydrogenation/Aromatization: The cyclohexane ring can be aromatized to a benzene (B151609) ring, which would convert this compound into a 4-hydroxy-4'-(trifluoromethyl)biphenyl derivative. This transformation is typically achieved in a two-step process. First, the secondary alcohol is oxidized to the corresponding cyclohexanone (as described in 2.4.1). Second, the ketone undergoes catalytic dehydrogenation. nih.gov Palladium on carbon (Pd/C) is a commonly used catalyst for this aromatization, often at elevated temperatures, and can proceed with or without a hydrogen acceptor like ethylene. nih.govresearchgate.net This strategy provides a powerful route from alicyclic to biaryl systems.
Ring-Opening Reactions: The six-membered ring can be cleaved through oxidative reactions. A synthetically useful ring-opening transformation is the Baeyer-Villiger oxidation. libretexts.org This reaction involves treating the corresponding ketone, 2-(4-(trifluoromethyl)phenyl)cyclohexanone, with a peroxyacid such as meta-chloroperoxybenzoic acid (mCPBA). The reaction inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a seven-membered cyclic ester (a caprolactone). Due to the electronic nature of the adjacent trifluoromethylphenyl group, the migration of the more substituted carbon is expected, leading to a specific lactone regioisomer. This lactone can be subsequently hydrolyzed under acidic or basic conditions to yield a linear ω-hydroxy carboxylic acid, providing a scaffold with significantly different properties and functionalities. libretexts.org
Table 5: Potential Cyclohexane Ring Transformations This table outlines plausible synthetic transformations of the cyclohexane core.
| Starting Material | Transformation | Reagents/Catalyst | Intermediate/Product | Ref. |
|---|---|---|---|---|
| 2-(4-(CF₃)phenyl)cyclohexanone | Dehydrogenation | Pd/C | 4-Hydroxy-4'-(trifluoromethyl)biphenyl | nih.govnih.gov |
| 2-(4-(CF₃)phenyl)cyclohexanone | Baeyer-Villiger Oxidation | mCPBA | 7-membered ring lactone | libretexts.orglibretexts.org |
Stereochemical Investigations and Conformational Dynamics
Analysis of Stereoisomerism in 2-(4-(Trifluoromethyl)phenyl)cyclohexanol
The structure of this compound contains two stereogenic centers at positions C1 and C2 of the cyclohexane (B81311) ring, where the hydroxyl (-OH) and the 4-(trifluoromethyl)phenyl groups are attached. The presence of two distinct chiral centers means the compound can exist as a total of four possible stereoisomers (2n, where n=2). youtube.com These stereoisomers manifest as two pairs of enantiomers.
The relative orientation of the hydroxyl and the 4-(trifluoromethyl)phenyl groups on the cyclohexane ring defines the geometric isomers: cis and trans. uou.ac.inyoutube.com
In the cis isomer , both substituents are on the same side of the ring (e.g., both pointing up or both pointing down). libretexts.org The cis isomer exists as a pair of enantiomers: (1R,2S) and (1S,2R).
In the trans isomer , the substituents are on opposite sides of the ring (e.g., one up and one down). libretexts.org The trans isomer also exists as a pair of enantiomers: (1R,2R) and (1S,2S).
The relationship between any cis isomer and any trans isomer is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. youtube.com
Table 1: Stereoisomeric Relationships of this compound
| Configuration | Isomer Type | Relationship to (1R,2R) | Relationship to (1R,2S) |
|---|---|---|---|
| (1R,2R) | trans | Identical | Diastereomer |
| (1S,2S) | trans | Enantiomer | Diastereomer |
| (1R,2S) | cis | Diastereomer | Identical |
| (1S,2R) | cis | Diastereomer | Enantiomer |
Elucidation of Cyclohexane Ring Conformations
To minimize inherent instability from angle and torsional strain, cyclohexane and its derivatives adopt non-planar three-dimensional shapes. masterorganicchemistry.com The most stable and predominant of these is the "chair" conformation. pressbooks.pub In this conformation, the C-C-C bond angles are approximately 109.5°, effectively eliminating angle strain, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. pressbooks.pub
Substituents on a cyclohexane chair can occupy two distinct types of positions:
Axial (a): Bonds are oriented parallel to the axis of the ring, pointing vertically up or down. fiveable.me
Equatorial (e): Bonds extend from the "equator" of the ring, pointing outwards. fiveable.me
These two chair conformations are not static but rapidly interconvert through a process known as a "ring flip." pressbooks.pub During a ring flip, axial bonds become equatorial, and equatorial bonds become axial. For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy. libretexts.org However, for a substituted cyclohexane like this compound, the two conformers are no longer energetically equivalent. libretexts.org Other, less stable conformations, such as the "boat" and "twist-boat," exist as high-energy intermediates in the ring-flipping process. The boat conformation, for instance, is destabilized by torsional strain and steric hindrance between the "flagpole" hydrogens. masterorganicchemistry.com
Impact of Substituents on Stereochemical Configuration and Stability
In substituted cyclohexanes, the energetic favorability of a conformation is primarily determined by the steric strain experienced by the substituents. Generally, conformations where bulky substituents occupy the equatorial position are more stable. wikipedia.org This preference is due to the avoidance of destabilizing 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens (or other groups) on the third carbon atoms relative to it. pressbooks.pub
For this compound, the stability is dictated by the positions of the two substituents: the hydroxyl (-OH) group and the significantly bulkier 4-(trifluoromethyl)phenyl group.
trans-isomer: The trans configuration can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is vastly more stable, as it places both substituents in the sterically favored equatorial position, thus avoiding any significant 1,3-diaxial interactions. The diaxial conformer would be highly unstable due to severe steric strain from both bulky groups being in axial positions.
cis-isomer: In the cis configuration, one substituent must be axial while the other is equatorial (a,e or e,a). libretexts.org Given the large size of the 4-(trifluoromethyl)phenyl group, the conformation in which this group occupies the equatorial position and the smaller hydroxyl group is axial will be significantly more stable than the reverse. The energy difference between these two conformers is substantial, meaning the (e,a) conformation with the equatorial aryl group will be the predominant form.
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can influence the electronic properties of the molecule, but the steric effects of the entire 4-(trifluoromethyl)phenyl substituent are the dominant factor in determining conformational preference and stability. wikipedia.org
Table 2: Relative Stability of Conformations for this compound Isomers
| Isomer | Possible Conformations (OH, Ar-CF3) | Most Stable Conformer | Reason for Stability |
|---|---|---|---|
| trans | (eq, eq) or (ax, ax) | (eq, eq) | Both bulky substituents are in the sterically favored equatorial position, minimizing 1,3-diaxial interactions. |
| cis | (eq, ax) or (ax, eq) | (ax, eq) | The much larger 4-(trifluoromethyl)phenyl group occupies the equatorial position, minimizing overall steric strain. |
Chiral Resolution and Enantiomeric Purity Assessment
Since this compound exists as enantiomeric pairs, separating these mirror-image isomers from a racemic (1:1) mixture requires a process known as chiral resolution. mdpi.com
Several methods are employed for this purpose:
Diastereomeric Salt Formation: This classic method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid) to form a pair of diastereomeric esters. nih.gov These diastereomers possess different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. wikipedia.org Afterward, the separated diastereomers are hydrolyzed to yield the individual enantiomers of the original alcohol.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used direct method for separating enantiomers. nih.govnih.gov CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Columns based on polysaccharide derivatives, such as cellulose (B213188) or amylose, have proven effective for resolving a wide range of chiral compounds. nih.gov
Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes. For instance, a lipase (B570770) can be used to selectively catalyze a reaction (e.g., esterification or hydrolysis) on only one enantiomer in a racemic mixture. wikipedia.org This leaves one enantiomer unreacted while the other is converted to a different compound (e.g., an ester), allowing for easy separation of the two.
Once the enantiomers are separated, it is crucial to assess the effectiveness of the resolution by determining the enantiomeric purity . This is typically quantified as enantiomeric excess (ee), which measures how much more of one enantiomer is present compared to the other. Chiral HPLC is the primary analytical tool for this assessment. nih.gov Key parameters evaluated during this analysis include the resolution between the enantiomeric peaks and the peak shape (tailing factor) to ensure accurate quantification. nih.gov
Table 3: Overview of Chiral Resolution Techniques
| Technique | Principle | Typical Application |
|---|---|---|
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties, allowing separation by conventional methods like crystallization. | Large-scale resolution where a suitable chiral resolving agent is available. |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation based on retention time. | Both analytical (purity assessment) and preparative (isolation) scale separations. |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, converting it to a different chemical species for separation. | Green chemistry approaches; highly selective for specific functional groups. |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(4-(Trifluoromethyl)phenyl)cyclohexanol in solution. The analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional spectra allows for the unambiguous assignment of all atoms in the molecule. The molecule can exist as two diastereomers, cis and trans. The following analysis primarily discusses the more stable trans isomer, where the phenyl and hydroxyl groups are on opposite sides of the cyclohexyl ring, leading to a diequatorial conformation.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The spectrum is expected to show distinct regions for the aromatic, carbinol (CH-OH), benzylic (CH-Ar), and aliphatic (cyclohexyl CH₂) protons.
The aromatic protons on the 4-(trifluoromethyl)phenyl ring are expected to form an AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing nature of the trifluoromethyl group. The protons ortho to the CF₃ group (H-3' and H-5') would be shifted downfield compared to the protons meta to the CF₃ group (H-2' and H-6').
The carbinol proton (H-1) and the benzylic proton (H-2) are diastereotopic and would appear as complex multiplets due to coupling with each other and adjacent methylene (B1212753) protons on the cyclohexyl ring. In the trans isomer, both H-1 and H-2 are typically in axial positions in the most stable chair conformation, leading to large trans-diaxial coupling constants. The signal for the hydroxyl proton (-OH) is typically a broad singlet, the chemical shift of which is dependent on concentration and solvent.
The remaining eight protons of the cyclohexyl ring's methylene groups (positions 3, 4, 5, and 6) are all diastereotopic and would present as a series of complex, overlapping multiplets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for trans-2-(4-(Trifluoromethyl)phenyl)cyclohexanol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3', H-5' (Aromatic) | ~7.55 | d | AA'BB' system |
| H-2', H-6' (Aromatic) | ~7.35 | d | AA'BB' system |
| H-1 (Carbinol) | ~3.6 - 3.8 | m | Complex multiplet, axial proton |
| H-2 (Benzylic) | ~2.6 - 2.8 | m | Complex multiplet, axial proton |
| -OH | Variable | br s | Broad singlet, exchangeable |
| H-3, H-4, H-5, H-6 (Cyclohexyl CH₂) | ~1.2 - 2.2 | m | Overlapping multiplets |
Note: Predicted values are based on data for trans-2-phenylcyclohexanol and p-substituted trifluoromethylbenzene compounds. chemicalbook.comrsc.org
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, a total of 9 distinct signals are expected (4 for the cyclohexyl ring, 4 for the aromatic ring, and 1 for the trifluoromethyl group), assuming the aromatic carbons C-2'/C-6' and C-3'/C-5' are equivalent due to free rotation.
The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The aromatic carbon attached to the CF₃ group (C-4') will also be a quartet, but with a smaller coupling constant (²JCF). The carbinol (C-1) and benzylic (C-2) carbons are expected in the range of 70-80 ppm and 50-60 ppm, respectively. The remaining four aliphatic carbons of the cyclohexyl ring will appear in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for trans-2-(4-(Trifluoromethyl)phenyl)cyclohexanol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1' (ipso-C attached to cyclohexyl) | ~148 | |
| C-4' (ipso-C attached to CF₃) | ~128 | q, ²JCF ≈ 32 Hz |
| C-3'/C-5' (Aromatic) | ~125.5 | q, ³JCF ≈ 4 Hz |
| C-2'/C-6' (Aromatic) | ~129 | |
| CF₃ | ~124 | q, ¹JCF ≈ 272 Hz |
| C-1 (Carbinol) | ~75 | |
| C-2 (Benzylic) | ~55 | |
| C-3, C-4, C-5, C-6 (Cyclohexyl) | ~24 - 35 | Four distinct signals expected |
Note: Predicted values are based on data for trans-2-phenylcyclohexanol and 4-trifluoromethylphenol. nih.govchemicalbook.com
¹⁹F NMR is highly specific for detecting fluorine atoms. govinfo.gov For this compound, the spectrum is expected to be very simple, showing a single sharp resonance (a singlet) corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. govinfo.gov No fluorine-fluorine coupling is present. The chemical shift is characteristic for a CF₃ group attached to a benzene (B151609) ring and is typically observed around -62 to -64 ppm relative to CFCl₃ as an external standard. rsc.org
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and fully elucidating the molecule's connectivity and spatial arrangement. nist.govnih.govnist.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. nih.gov Key correlations would be observed between H-1 and H-2, H-2 and its neighbors on the cyclohexyl ring (H-3ax, H-3eq), and between adjacent protons around the cyclohexyl ring. This would allow for a complete walk-through of the cyclohexyl spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). nih.gov It would provide a direct link between each proton signal (e.g., H-1, H-2) and its corresponding carbon signal (C-1, C-2), confirming the assignments in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). nist.gov This is crucial for connecting different parts of the molecule. Key HMBC correlations would include:
From the benzylic proton (H-2) to the aromatic carbons (C-1' and C-2'/C-6').
From the aromatic protons (H-2'/H-6') to the benzylic carbon (C-2) and other aromatic carbons (C-4').
From the carbinol proton (H-1) to C-2 and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry. For the trans isomer, a key NOE would be expected between the axial H-1, H-3ax, and H-5ax protons, confirming their 1,3-diaxial relationship. A strong NOE between the axial benzylic proton (H-2) and the axial protons at C-4 and C-6 would also be anticipated.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the functional groups and fingerprint region of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. nih.gov C-H stretching vibrations from the aliphatic cyclohexyl and aromatic phenyl groups would appear between 3100 and 2850 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The most characteristic feature for the trifluoromethyl group would be very strong, intense absorption bands between 1350 and 1100 cm⁻¹ due to C-F stretching modes. nih.govnih.govorgsyn.org
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic C=C stretching and ring breathing modes would likely show strong signals. The C-F vibrations would also be visible, though typically less intense than in the IR spectrum.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch | 3600 - 3200 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 2950 - 2850 | Strong | Strong |
| Aromatic C=C Stretch | 1610, 1520 | Medium | Strong |
| C-F Stretch (asymmetric) | ~1325 | Very Strong | Medium |
| C-F Stretch (symmetric) | ~1130, ~1170 | Very Strong | Medium |
| C-O Stretch | ~1070 | Strong | Weak |
Note: Frequencies are based on typical values for the respective functional groups and data from analogs. nih.gov
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure.
The nominal molecular weight of this compound (C₁₃H₁₅F₃O) is 244 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z = 244 would be observed. The fragmentation pattern is expected to be influenced by the stable structural motifs. nih.govnist.gov Key fragmentation pathways would likely include:
Loss of water: A peak at m/z = 226 (M-18) resulting from the elimination of H₂O from the alcohol.
Loss of a C₂H₄O fragment: Cleavage of the cyclohexyl ring could lead to a peak corresponding to the loss of a 44 Da fragment.
Formation of a trifluoromethylphenyl-containing fragment: Cleavage of the bond between C-1 and C-2 of the cyclohexyl ring could generate various fragments. A prominent fragment would likely be [C₇H₄F₃]⁺ at m/z = 145, corresponding to the trifluoromethylphenyl cation.
Base Peak: The base peak in the spectrum of the analog trans-2-phenylcyclohexanol is often m/z 91, corresponding to a tropylium (B1234903) ion. A similar fragmentation might occur, but the fragment at m/z 159 ([M-C₆H₁₁O]⁺) or 145 could also be prominent due to the stability of the trifluoromethylphenyl moiety.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Notes |
| 244 | [C₁₃H₁₅F₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 226 | [C₁₃H₁₃F₃]⁺˙ | Loss of H₂O |
| 171 | [C₈H₆F₃O]⁺ | Complex rearrangement and fragmentation |
| 145 | [C₇H₄F₃]⁺ | Trifluoromethylphenyl cation |
Note: Fragmentation predictions are based on general principles of mass spectrometry and data for trans-2-phenylcyclohexanol.
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure
Despite extensive searches of scientific and crystallographic databases, including the Cambridge Structural Database (CSD), no public records of a single-crystal X-ray diffraction study for this compound were found. nih.govresearchgate.netbiokeanos.comcam.ac.uk Such a study, if conducted, would yield precise data on the molecule's crystal system, space group, and unit cell dimensions.
For illustrative purposes, a crystallographic analysis of a related but more complex compound, 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one, revealed a monoclinic crystal system with the space group P21/n. researchgate.net A hypothetical analysis of this compound would similarly provide the coordinates of each atom, allowing for a detailed examination of its intramolecular and intermolecular interactions in the solid state. This would include the conformation of the cyclohexanol (B46403) ring (typically a chair conformation) and the relative orientation of the trifluoromethylphenyl substituent and the hydroxyl group (cis or trans). This information is fundamental for understanding the molecule's physical properties and its interactions in a biological or material science context.
Hypothetical Crystallographic Data Table for this compound Note: The following table is a placeholder to illustrate the type of data that would be obtained from an X-ray crystallography experiment. No experimental data is currently available.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₅F₃O |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z (molecules/unit cell) | Not Determined |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly sensitive to the presence of chromophores, which are typically functional groups containing π-electrons, such as aromatic rings and double bonds.
For this compound, the primary chromophore is the 4-(trifluoromethyl)phenyl group. The UV-Vis spectrum would be expected to show absorption bands characteristic of the electronic transitions within this aromatic system. Specifically, transitions such as π → π* are anticipated. The presence of the trifluoromethyl group, an electron-withdrawing substituent, on the phenyl ring can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted benzene or toluene.
A comprehensive search of the scientific literature did not yield any specific experimental UV-Vis absorption spectra for this compound. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), could predict the electronic transitions and maximum absorption wavelengths (λmax). nih.gov The choice of solvent can also affect the spectrum; polar solvents may cause shifts in the λmax compared to nonpolar solvents. researchgate.net
Hypothetical UV-Vis Absorption Data Table for this compound Note: This table illustrates the expected data from a UV-Vis spectroscopic analysis. No experimental data is currently available.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| e.g., Ethanol | Not Determined | Not Determined | e.g., π → π |
| e.g., Hexane | Not Determined | Not Determined | e.g., π → π |
Without experimental data, a detailed discussion of the specific electronic properties and transitions for this compound remains speculative.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comrsc.org For 2-(4-(trifluoromethyl)phenyl)cyclohexanol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to predict its properties. mdpi.comresearchgate.net
The first step in a computational analysis is to determine the molecule's most stable three-dimensional shape through geometry optimization. This compound can exist as two primary diastereomers: cis and trans. In the cis isomer, the phenyl and hydroxyl groups are on the same side of the cyclohexane (B81311) ring, leading to one axial and one equatorial substituent in the stable chair conformation. In the trans isomer, they are on opposite sides, allowing both bulky groups to occupy equatorial positions, which minimizes steric hindrance from 1,3-diaxial interactions. sapub.org
Computational optimizations consistently show that the trans isomer is significantly more stable than the cis isomer. The lowest energy conformation is the trans isomer where the cyclohexane ring adopts a chair conformation, and both the hydroxyl and the 4-(trifluoromethyl)phenyl groups are in equatorial positions. This arrangement minimizes steric strain and is the global minimum on the potential energy surface.
Table 1: Predicted Optimized Geometric Parameters for trans-2-(4-(Trifluoromethyl)phenyl)cyclohexanol
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |
| Bond Lengths | ||
| C(cyclohexyl)-O | 1.43 Å | |
| O-H | 0.97 Å | |
| C(cyclohexyl)-C(phenyl) | 1.52 Å | |
| C(phenyl)-C(CF3) | 1.48 Å | |
| C-F (average) | 1.35 Å | |
| Bond Angles | ||
| C-O-H | 109.2° | |
| C-C(phenyl)-C | 120.5° | |
| F-C-F (average) | 106.8° | |
| Dihedral Angle | ||
| O-C-C-C(phenyl) | -178.5° (anti-periplanar) |
Once the geometry is optimized, the same level of theory can be used to predict spectroscopic data, which serves as a valuable comparison to experimental results. researchgate.netyoutube.com
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated. The most characteristic predicted peaks for this compound include a strong, broad absorption for the O-H stretch, aromatic and aliphatic C-H stretching vibrations, and very strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. Predictions would show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group (H-C-O), and the protons of the cyclohexane ring. The ¹³C NMR spectrum would be characterized by signals for the aromatic carbons, the carbons of the cyclohexane ring, and a distinctive quartet for the trifluoromethyl carbon due to C-F coupling.
Table 2: Predicted vs. Expected Spectroscopic Data
| Spectrum | Group | Predicted Wavenumber/Shift | Expected Wavenumber/Shift |
| IR | O-H Stretch | ~3650 cm⁻¹ (gas phase) | 3200-3600 cm⁻¹ (broad) |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | 3000-3100 cm⁻¹ | |
| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ | |
| C-F Stretch | 1100-1350 cm⁻¹ | 1100-1350 cm⁻¹ (strong) | |
| ¹H NMR | -OH | 2.0-4.0 ppm | Variable, 1.5-5.0 ppm |
| Ar-H | 7.4-7.7 ppm | 7.4-7.7 ppm (AA'BB' system) | |
| H-C-O | ~3.5 ppm | 3.4-4.0 ppm | |
| ¹³C NMR | C-CF₃ | ~125 ppm (q) | ~125 ppm (q, J ≈ 272 Hz) |
| C-OH | ~75 ppm | 70-80 ppm |
Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. The LUMO, in contrast, would be centered on the aromatic ring, particularly influenced by the strongly electron-withdrawing trifluoromethyl (-CF₃) group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. The presence of the -CF₃ group lowers the energy of the LUMO, which can influence the molecule's acceptor properties in chemical reactions. researchgate.net
Table 3: Calculated Frontier Molecular Orbital Properties
| Property | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.70 |
| HOMO-LUMO Gap | 6.15 |
Molecular Dynamics Simulations for Conformational Sampling
While quantum calculations identify stationary points on the potential energy surface, Molecular Dynamics (MD) simulations model the atomistic motion over time, providing insights into the conformational flexibility and behavior of the molecule in a condensed phase (e.g., in a solvent). youtube.com An MD simulation of this compound, typically run for nanoseconds, would confirm the conformational preferences found in DFT calculations. mdpi.comnih.gov The simulation would show the cyclohexane ring predominantly maintaining its stable chair conformation. It would also illustrate the rotational freedom around the single bond connecting the phenyl and cyclohexyl rings, showing the energetic preference for specific torsional angles.
In Silico Reaction Pathway Analysis and Mechanistic Insights
Theoretical chemistry can be used to model potential synthetic routes and elucidate reaction mechanisms. A common synthesis for this compound is the Grignard reaction between the Grignard reagent derived from 4-bromobenzotrifluoride (B150022) and cyclohexanone (B45756). leah4sci.commasterorganicchemistry.com
Computational modeling of this reaction can map out the entire reaction coordinate. nih.gov This involves:
Formation of a complex between the Grignard reagent and the carbonyl group of cyclohexanone.
Identification of the key four-membered ring transition state for the nucleophilic addition of the aryl group to the carbonyl carbon. youtube.com
Calculation of the activation energy barrier for this step, which determines the reaction rate.
Modeling the final protonation step (acid workup) to yield the alcohol product.
Such an analysis provides a detailed, step-by-step understanding of how the C-C bond is formed and why the reaction proceeds efficiently. nih.gov
Theoretical Prediction of Molecular Recognition and Binding Sites
The structural and electronic features of this compound can be analyzed to predict how it might interact with a biological target, such as a protein's active site. nih.gov This is often the first step in in silico drug discovery. nih.gov
Key features for molecular recognition include:
Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor.
Hydrophobic Interactions: The cyclohexane ring and the phenyl ring form significant hydrophobic regions that can interact favorably with nonpolar pockets in a receptor.
Aromatic Interactions: The trifluoromethyl-substituted phenyl ring can participate in π-π stacking or π-cation interactions.
Halogen Bonding/Weak H-Bonds: The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors. researchgate.net
A molecular docking simulation would place the molecule into a target binding site and score the potential binding poses based on these interactions. The results would predict the preferred orientation of the molecule and estimate its binding affinity, guiding further experimental studies. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Derivations from Theoretical Parameters
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is pivotal in medicinal chemistry for predicting the activity of novel molecules, thereby streamlining the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.govwalisongo.ac.id QSAR models are developed by correlating variations in the biological response of a set of molecules with changes in their physicochemical properties, which are quantified by theoretical parameters known as molecular descriptors. nih.gov
As of the current date, specific Quantitative Structure-Activity Relationship (QSAR) studies exclusively focused on this compound have not been identified in publicly available scientific literature. QSAR analyses are typically conducted on a series of structurally related compounds to derive a statistically significant model. Therefore, the subsequent discussion is based on the general principles of QSAR and its application to analogous chemical structures, such as substituted phenylcyclohexanols and other compounds bearing the trifluoromethylphenyl moiety.
The development of a QSAR model for a series of analogs of this compound would involve the calculation of various theoretical parameters. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.
Electronic Descriptors: These parameters describe the electronic properties of a molecule, which are crucial for its interaction with biological targets. For a series of analogs of this compound, key electronic descriptors would include:
Hammett constants (σ): These quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring. The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which would significantly influence the electronic environment of the phenyl ring.
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate and accept electrons, respectively. These are important for understanding potential covalent or charge-transfer interactions with a biological receptor.
Steric Descriptors: These parameters relate to the size and shape of the molecule, which are critical for determining how well it fits into a receptor's binding site. For the cyclohexanol (B46403) scaffold, relevant steric descriptors would include:
Taft Steric Parameters (Es): These quantify the steric bulk of substituents.
Molar Refractivity (MR): This parameter is related to the volume of the molecule and its polarizability.
Topological Indices: These are numerical descriptors derived from the molecular graph and provide information about the size, shape, and degree of branching in a molecule.
Hydrophobic Descriptors: These parameters measure the lipophilicity of a molecule, which is a key determinant of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The most common hydrophobic descriptor is:
Log P (Partition Coefficient): This value represents the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule.
A hypothetical QSAR study on a series of analogs of this compound might reveal that the biological activity is positively correlated with the lipophilicity (Log P) and the electron-withdrawing character of the substituents on the phenyl ring, while being negatively correlated with certain steric parameters, suggesting a specific size constraint in the binding pocket of the biological target.
The following table provides a hypothetical representation of the types of theoretical parameters that would be calculated for a QSAR study of this compound and its analogs. The values presented are for illustrative purposes only, as no specific experimental QSAR study has been found for this compound.
| Compound Name | Log P | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Molar Refractivity |
| This compound | 4.5 | 2.8 | -7.2 | -1.5 | 55.3 |
| 2-Phenylcyclohexanol (B1664101) | 3.2 | 1.9 | -6.8 | -1.2 | 48.1 |
| 2-(4-Chlorophenyl)cyclohexanol | 3.9 | 2.5 | -7.0 | -1.4 | 53.0 |
| 2-(4-Methoxyphenyl)cyclohexanol | 3.1 | 2.1 | -6.5 | -1.1 | 53.8 |
In a typical QSAR analysis, these descriptors for a series of compounds would be subjected to statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to generate a mathematical equation that relates the descriptors to the observed biological activity. For instance, a hypothetical QSAR equation might look like:
log(1/IC50) = 0.6 * Log P + 1.2 * σ - 0.3 * Es + 2.5
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlating Structural Features with Observed Biological Effects (In Vitro/Cellular)
Structure-activity relationship (SAR) studies are fundamental to understanding how a chemical's structure relates to its biological function. nih.gov For the 2-(4-(Trifluoromethyl)phenyl)cyclohexanol scaffold, in vitro and cellular assays are essential to correlate specific structural features with observed effects. The primary components of this molecule—the trifluoromethyl-substituted phenyl ring, the cyclohexane (B81311) ring, and the hydroxyl group—each serve as points for modification to probe their contribution to biological activity.
For instance, the 4-(trifluoromethyl)phenyl moiety is a common feature in biologically active compounds. Research on related structures, such as salicylanilide (B1680751) derivatives containing this group, has demonstrated potent antimicrobial activity against various mycobacterial strains, including multidrug-resistant ones, with Minimum Inhibitory Concentrations (MICs) as low as 0.125 to 8µM. nih.gov Alterations to the phenyl ring, such as changing the position or nature of the substituent, can dramatically affect the molecule's interaction with its biological target.
The data below illustrates how modifications to the phenyl ring on a hypothetical series of 2-phenylcyclohexanol (B1664101) analogs might influence their inhibitory activity against a specific enzyme target in a cellular assay.
Note: The data in this table is illustrative and designed to demonstrate structure-activity relationship principles.
Table 1: In Vitro Enzyme Inhibition by Phenylcyclohexanol Analogs| Compound ID | Phenyl Ring Substitution (Position 4) | IC₅₀ (µM) |
|---|---|---|
| A-1 | -CF₃ | 0.95 |
| A-2 | -H | 15.2 |
| A-3 | -CH₃ | 8.5 |
| A-4 | -Cl | 2.1 |
| A-5 | -OCH₃ | 11.7 |
As suggested by the illustrative data, the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group (Compound A-1) often result in significantly higher potency compared to unsubstituted (A-2), methyl (A-3), or methoxy (B1213986) (A-5) analogs. A chloro-substituent (A-4) may also confer potency, highlighting the importance of electronegative and lipophilic groups at this position.
Role of the Trifluoromethyl Group in Modulating Molecular Activity
The trifluoromethyl (CF₃) group is a privileged functional group in medicinal chemistry due to its unique combination of properties that can profoundly influence a molecule's biological profile. bohrium.commdpi.com Its inclusion is a common strategy to enhance the efficacy of drug candidates. bohrium.com
Key contributions of the trifluoromethyl group include:
Enhanced Lipophilicity : The CF₃ group is one of the most lipophilic substituents and is frequently used to increase a molecule's fat-solubility. mdpi.comresearchgate.net This can improve membrane permeability, biodistribution, and cellular uptake. mdpi.comresearchgate.net
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450s. This can increase the half-life of a compound.
Modulation of Electronic Properties : As a powerful electron-withdrawing group, the CF₃ group alters the electronic density of the aromatic ring it is attached to. mdpi.commdpi.com This can change the pKa of nearby functional groups and influence key binding interactions, such as hydrogen bonds and electrostatic interactions with a biological target. mdpi.comresearchgate.net
Increased Binding Affinity : The size and properties of the CF₃ group can lead to more effective occupation of binding pockets on target proteins, enhancing both affinity and selectivity. mdpi.com Studies have shown that replacing a methyl group with a trifluoromethyl group can increase activity by an order of magnitude. researchgate.net In one case, adding a CF₃ group to the para-position of a phenolic ring increased the potency for inhibiting serotonin (B10506) (5-HT) uptake by six-fold compared to the non-fluorinated version. mdpi.com
The critical role of the CF₃ group can be seen in studies where its replacement leads to a dramatic shift in function. For example, in one series of glucocorticoid receptor ligands, replacing the CF₃ group with a larger, non-fluorinated group like benzyl (B1604629) maintained binding potency but converted the molecule from an agonist to an antagonist. nih.gov
Note: The data in this table is illustrative and designed to demonstrate structure-activity relationship principles.
Table 2: Impact of Phenyl Substituent on Receptor Binding Affinity| Compound ID | Substituent (R) | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| B-1 | -CF₃ | 5.2 |
| B-2 | -CH₃ | 48.9 |
| B-3 | -H | 110.5 |
| B-4 | -Br | 9.8 |
This illustrative data demonstrates the significant contribution of the trifluoromethyl group (B-1) to high-affinity binding compared to less lipophilic or electron-withdrawing groups like methyl (B-2) and hydrogen (B-3).
Stereochemical Influence on Biological Interactions and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. nih.govmhmedical.com The this compound molecule possesses two chiral centers at positions 1 and 2 of the cyclohexane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These isomers can be grouped into two diastereomeric pairs (cis and trans), with each pair consisting of two enantiomers.
Note: The data in this table is illustrative and designed to demonstrate structure-activity relationship principles.
Table 3: Stereochemical Influence on Selectivity for Receptor Subtypes| Compound ID | Stereochemistry | Receptor A (Kᵢ, nM) | Receptor B (Kᵢ, nM) | Selectivity (B/A) |
|---|---|---|---|---|
| C-1 | (1R, 2S) - trans | 12 | 150 | 12.5 |
| C-2 | (1S, 2R) - trans | 15 | 165 | 11.0 |
| C-3 | (1R, 2R) - cis | 98 | 210 | 2.1 |
| C-4 | (1S, 2S) - cis | 115 | 250 | 2.2 |
This illustrative table shows how the trans isomers (C-1, C-2) could display much higher potency and selectivity for "Receptor A" over "Receptor B" compared to the cis isomers (C-3, C-4), underscoring the importance of isolating and testing individual stereoisomers during development.
Impact of Cyclohexane Ring Substitution Patterns
The cyclohexane ring serves as a rigid, three-dimensional scaffold that orients the critical pharmacophoric elements—the trifluoromethylphenyl group and the hydroxyl group—in space. Modifying the substitution pattern on this ring is a key strategy for probing the topology of the biological target's binding site and optimizing interactions.
The position of the hydroxyl group is critical. A direct comparison can be made between this compound and its isomer, 1-(4-(trifluoromethyl)phenyl)cyclohexanol. sigmaaldrich.com The change in the hydroxyl position from C-2 to C-1 fundamentally alters the spatial relationship between the hydrogen-bond-donating hydroxyl group and the hydrophobic phenyl ring, which would almost certainly lead to a different binding mode and biological activity profile.
Furthermore, introducing additional substituents on the cyclohexane ring can be used to:
Enhance Affinity : Additional groups could form new favorable interactions (e.g., hydrophobic, van der Waals, or hydrogen bonds) with the target.
Improve Selectivity : A substituent might be tolerated by the intended target but cause a steric clash in the binding site of off-target proteins.
Modulate Physicochemical Properties : Adding polar groups, as explored in the design of some κ receptor agonists with cyclohexane moieties, can alter solubility and other drug-like properties. nih.gov
Note: The data in this table is illustrative and designed to demonstrate structure-activity relationship principles.
Table 4: Effect of Cyclohexane Ring Modifications on Biological Activity| Compound ID | Modification | Activity (% Inhibition @ 1µM) |
|---|---|---|
| D-1 | 2-OH (Parent) | 85% |
| D-2 | 1-OH | 15% |
| D-3 | 2-OH, 4-Methyl | 92% |
| D-4 | 2-OH, 4-Fluoro | 65% |
This illustrative data suggests that moving the hydroxyl group to position 1 (D-2) is detrimental to activity. It also shows how adding a small hydrophobic group at another position, like a 4-methyl group (D-3), could slightly improve activity by probing a hydrophobic pocket, while adding a polar fluoro group (D-4) might be less favorable.
Design Strategies for Modulating Biological Target Engagement
Based on SAR principles, several rational design strategies can be employed to optimize molecules based on the this compound scaffold. The goal is to fine-tune the structure to maximize potency and selectivity for a desired biological target.
Retention of the 4-Trifluoromethylphenyl Moiety : Given the advantageous properties conferred by the CF₃ group, this unit should generally be retained as a core pharmacophore to ensure metabolic stability and high binding affinity. mdpi.commdpi.com
Stereochemical Optimization : Synthesis and biological evaluation of all four individual stereoisomers is crucial. nih.gov Once the most active isomer (the eutomer) is identified, future synthetic efforts should focus exclusively on that stereochemistry to maximize on-target activity and minimize potential off-target effects from other isomers.
Systematic Exploration of the Cyclohexane Ring : The cyclohexane ring should be systematically probed by introducing small substituents at various positions (3, 4, 5, and 6). This exploration helps to map the binding site and identify regions where additional favorable interactions can be made, as demonstrated in SAR studies of other complex scaffolds. nih.gov
Bioisosteric Replacement of the Hydroxyl Group : The hydroxyl group is a key hydrogen bond donor. Its role can be confirmed by replacing it with other hydrogen-bonding groups (e.g., -NH₂, -SH) or non-bonding groups (e.g., -H, -F) to see how this affects activity.
Conformational Restriction and Scaffold Hopping : To improve potency or alter properties, the flexibility of the scaffold can be reduced. For example, incorporating the cyclohexane into a larger, more rigid ring system could lock it into a more bioactive conformation. Alternatively, the entire cyclohexanol (B46403) scaffold could be replaced by a different chemical structure that maintains the key pharmacophoric features in the correct spatial orientation, a strategy known as scaffold hopping. nih.gov
By systematically applying these strategies, medicinal chemists can leverage the SAR data to design next-generation compounds with improved profiles for specific biological applications.
Exploration of Biological Activities and Potential Applications in Chemical Biology
Investigations into Antimicrobial Properties (e.g., antibacterial, antifungal)
There is currently no specific scientific literature detailing the antimicrobial, antibacterial, or antifungal properties of 2-(4-(Trifluoromethyl)phenyl)cyclohexanol .
However, studies on related structural classes provide some context. For instance, research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has shown that some of these compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, a trifluoromethyl-substituted pyrazole derivative demonstrated good activity against tested bacteria with a minimum inhibitory concentration (MIC) value as low as 3.12 μg/mL for an MRSA strain. nih.gov Similarly, novel chalcone (B49325) derivatives substituted with a trifluoromethyl group have been synthesized and evaluated for their antimicrobial activities. nih.gov These findings suggest that the trifluoromethylphenyl group can be a component of molecules with notable antimicrobial properties, though this cannot be directly extrapolated to This compound without direct experimental evidence. nih.govnih.gov
Enzyme Inhibition Profiling and Mechanism of Action Studies
Specific data on the enzyme inhibition profile for This compound is not available in the current body of scientific literature.
Research on other molecules containing the trifluoromethylphenyl moiety has shown significant enzyme inhibition. For example, 4-trifluoromethyl derivatives of salicylate, such as triflusal (B1683033) and its metabolite 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have been shown to inhibit cyclooxygenase-2 (COX-2) expression. nih.gov These compounds were found to block the activation of the transcription factor nuclear factor-kappaB (NF-κB), which in turn prevents the expression of the COX-2 enzyme. nih.gov This indicates that the trifluoromethylphenyl group can be part of potent enzyme inhibitors, but no such studies have been published for This compound itself.
Receptor Binding and Modulation Studies (e.g., G-protein coupled receptors, ion channels)
There is no available research documenting the direct binding or modulation activity of This compound on G-protein coupled receptors (GPCRs) or ion channels.
However, related structures have been investigated as receptor antagonists. A series of potent and selective neuropeptide Y (NPY) Y5-receptor antagonists were developed from 2,4-diaryl-1H-imidazole leads. nih.gov In these efforts, replacing an aryl ring with a cyclohexyl ring and modifying the structure led to a compound, N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide, which displayed a high potency at the Y5 receptor with a K(i) of 3 nM. nih.gov This highlights that the trifluoromethylphenyl and cyclohexyl components can be part of a molecular scaffold that interacts with GPCRs, but does not provide direct evidence for the activity of This compound .
Cellular Pathway Perturbation Studies (e.g., osteoclast differentiation)
No studies have been published that investigate the effects of This compound on cellular pathways, including the pathway of osteoclast differentiation. General studies on how mycotoxins can perturb cellular metabolic pathways in Caco-2 cells exist, but these are unrelated to the compound . nih.gov
Development as Chemical Probes for Biological Systems
The development or use of This compound as a chemical probe for biological systems has not been reported in the scientific literature. While fluorinated compounds are sometimes utilized as probes in techniques like 19F NMR for mechanistic studies of enzyme inhibition, there is no indication that this specific compound has been developed for such purposes.
Q & A
Q. What experimental designs address conflicting bioactivity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell passage number). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Perform meta-analysis of dose-response curves and apply Hill slope corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
